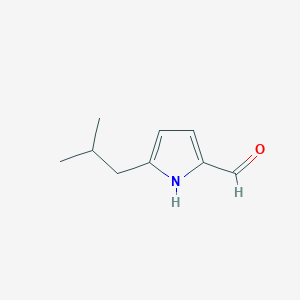

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative, and its synthesis method involves several steps. In

Applications De Recherche Scientifique

Carbohydrates to Pyrrole Derivatives

A practical conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) is achieved through a reaction with primary amines and oxalic acid. This conversion leads to pyrrole-fused poly-heterocyclic compounds, which have potential uses in drugs, food flavors, and functional materials. These pyrrole-2-carbaldehydes can be transformed into pyrrole alkaloid natural products (Adhikary et al., 2015).

Synthesis of Group 14 Metallated Pyrrole-2-carbaldehydes

New group 14 5-metallated pyrrole-2-carbaldehydes have been synthesized. These compounds are derived from pyrrole-2-carbaldehydes and show potential in various chemical applications (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Development of Lithiated 1-Azafulvene Derivatives

Lithiated 1-azafulvene derivatives were generated and used to produce 5-mono- or 4,5-disubstituted pyrrole-2-carbaldehydes. These derivatives demonstrate important steps in the synthesis of specialized pyrrole compounds (Bray, Hess, Muchowski, & Scheller, 1988).

Thiylated Pyrrole Derivatives

1-Vinylpyrrole-2-carbaldehydes have been thiylated to form new families of pyrrole building blocks. These derivatives hold significance in developing new pyrrole-based compounds with potential applications in various fields (Vasil’tsov et al., 2007).

Synthesis of Pyrrole-3-carbaldehydes

An efficient and mild tandem catalytic process was reported for synthesizing functionalized pyrrole-3-carbaldehydes. These compounds, obtained via a one-pot reaction, are significant in the synthesis of multifunctionalized pyrrole derivatives (Wu, Ambre, Lee, & Shie, 2022).

Unnatural Base Pair Development

Pyrrole-2-carbaldehyde has been used to develop an unnatural hydrophobic base pair with significant implications in the expansion of the genetic alphabet and DNA research (Mitsui et al., 2003).

Spectroscopic Studies

Studies on the conformational aspects of C-substituted pyrrolecarbaldehydes have been conducted, providing insights into their chemical properties and potential applications in various fields (Farnier & Drakenberg, 1975).

Oxidative Annulation Synthesis

An efficient synthesis method for pyrrole-2-carbaldehyde derivatives has been developed, featuring oxidative annulation and Csp3-H to C═O oxidation. This method holds significance in the scalable production of these compounds (Xia Wu et al., 2018).

Propriétés

IUPAC Name |

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)5-8-3-4-9(6-11)10-8/h3-4,6-7,10H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMZLHXTOPBJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2454690.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2454692.png)

![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)

![(1S,5R)-2lambda6-Thiabicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2454694.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)

![5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2454710.png)

![8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2454712.png)